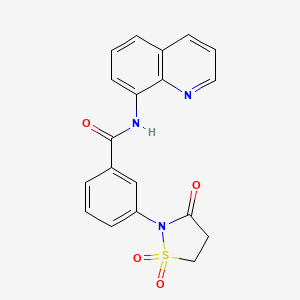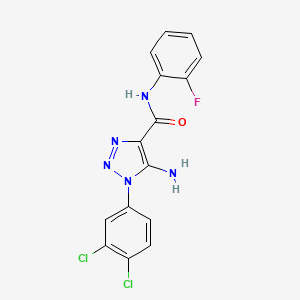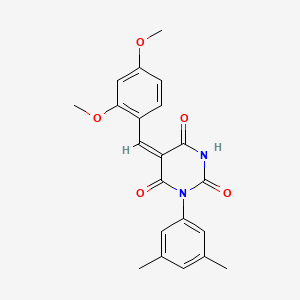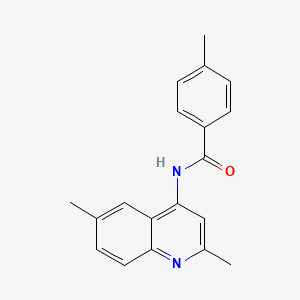![molecular formula C12H18BrNO B4933960 N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine, also known as BPPM, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. BPPM is a selective antagonist of the sigma-1 receptor, which has been implicated in a variety of physiological and pathological processes, including pain perception, neuroprotection, and cancer cell proliferation. In
Mécanisme D'action
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine is a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in a variety of physiological and pathological processes. The sigma-1 receptor is located in the endoplasmic reticulum and the plasma membrane of cells, and it has been implicated in the regulation of ion channels, neurotransmitter release, and cell survival. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine binds to the sigma-1 receptor and blocks its activity, which has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of heat shock proteins, which are involved in cell survival and stress response. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative damage. In addition, N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine. One area of research is the potential use of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in the treatment of neuropathic pain. Additional studies are needed to determine the efficacy and safety of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in this context. Another area of research is the potential use of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine the neuroprotective effects of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in animal models of these diseases. Finally, additional studies are needed to further elucidate the mechanism of action of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine involves the reaction of 2-bromoethanol with 2-bromophenol in the presence of sodium hydride to form 2-(2-bromophenoxy)ethyl bromide. This intermediate is then reacted with 2-methyl-2-propanamine in the presence of potassium carbonate to yield N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been studied for its potential applications in the field of medicine. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to block the sigma-1 receptor, which is involved in pain perception.
Propriétés
IUPAC Name |
N-[2-(2-bromophenoxy)ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-12(2,3)14-8-9-15-11-7-5-4-6-10(11)13/h4-7,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLPIZMPEFFMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)

![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)

![N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4933936.png)



![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)